4-Nitrophenyl 3-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside
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Overview
Description
4-Nitrophenyl α-D-glucopyranoside, also known as p-Nitrophenyl α-D-glucopyranoside or pNPG, is a compound with the empirical formula C12H15NO8 . It is used as a chromogenic substrate for α-glucosidases . Upon enzymatic cleavage, p-nitrophenol is released, which can be quantified by colorimetric detection at 405 nm as a measure of α-glucosidase activity . It has also been used as a colorimetric substrate for glucansucrases .
Molecular Structure Analysis
The molecular weight of 4-Nitrophenyl α-D-glucopyranoside is 301.25 . Its molecular structure includes a nitrophenyl group attached to a glucopyranoside moiety . The exact 3D conformation can vary due to the presence of chiral centers in the molecule.Chemical Reactions Analysis
4-Nitrophenyl α-D-glucopyranoside serves as a substrate for glycosidases . Upon cleavage by the enzyme, the substrate is converted to a yellow-colored product .Physical and Chemical Properties Analysis
4-Nitrophenyl α-D-glucopyranoside is a solid compound . It is soluble in DMF and DMSO at a concentration of 10 mg/ml, and slightly soluble in ethanol . In PBS (pH 7.2), its solubility is 0.3 mg/ml . It should be stored at -20°C .Scientific Research Applications
Alpha-Amylase Activity Assay
A significant application of these compounds is in the development of assays for measuring α-amylase activity. Researchers have synthesized derivatives like p-Nitrophenyl O-(6-O-benzyl)-alpha-D-glucopyranosyl-(1→4)-O-alpha-D-glucopyranosyl- (1→4)-O-alpha-D-glucopyranosyl-(1→4)-O-alpha-D-glucopyranosyl-(1→4)-alpha-D-glucopyranoside (BG5P), which are hydrolyzed by both human salivary and pancreatic α-amylases. This selective hydrolysis leads to the production of specific hydrolysis products that can be easily measured. Such substrates are engineered to resist hydrolysis by other enzymes like glucoamylase and α-glucosidase, making them particularly useful for specific α-amylase activity assays. These assays are critical in clinical settings for diagnosing and monitoring conditions that affect α-amylase levels in the body (S. Satomura et al., 1988).
Enzymatic Hydrolysis and Substrate Specificity
The synthesis of such compounds and their application in enzymatic assays provides insights into enzyme specificity and action. Through the use of these substrates, researchers can observe the action of α-amylases on the synthetic compounds, offering a window into the enzymatic process at a molecular level. This not only aids in understanding the biological function of these enzymes but also in the development of diagnostic and analytical techniques that leverage these biological processes for clinical and research purposes. The specificity of these substrates for α-amylases and their resistance to other glucosidases highlight the precision with which synthetic compounds can be designed for specific biochemical assays (K. Omichi & T. Ikenaka, 1985).
Mechanism of Action
Target of Action
The primary target of 4-Nitrophenyl 3-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside is the enzyme α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates, specifically in the hydrolysis of terminal, non-reducing 1-4-linked alpha-glucose residues to release a single alpha-glucose molecule .
Mode of Action
this compound acts as a chromogenic substrate for α-glucosidase . When this compound interacts with α-glucosidase, it undergoes enzymatic cleavage, releasing p-nitrophenol . This interaction results in a change in color, which can be quantified by colorimetric detection .
Biochemical Pathways
The compound is involved in the metabolic pathway related to carbohydrate digestion. It is specifically used in the measurement of α-glucosidase activity, an enzyme that catalyzes the last step in the digestive process of carbohydrates .
Result of Action
The enzymatic cleavage of this compound by α-glucosidase results in the release of p-nitrophenol . This reaction can be monitored by measuring the increase in absorbance at 405 nm, providing a quantitative measure of α-glucosidase activity .
Future Directions
The use of 4-Nitrophenyl α-D-glucopyranoside and similar compounds in biochemical assays is well-established . Future research may focus on developing new assays, improving existing ones, or exploring new applications for these compounds. As our understanding of glycosidase enzymes continues to grow, so too will the potential applications of their substrates.
Biochemical Analysis
Biochemical Properties
4-Nitrophenyl 3-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside interacts with alpha-D-glucosidase, an enzyme found in various organisms including Saccharomyces cerevisiae . Upon enzymatic cleavage by alpha-D-glucosidase, this compound is converted into a yellow-colored product, 4-nitrophenol . This color change allows for easy detection and measurement of alpha-D-glucosidase activity .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with alpha-D-glucosidase. The enzyme cleaves the compound, releasing 4-nitrophenol, a yellow-colored product . This reaction can be used to measure the activity of alpha-D-glucosidase, providing insights into the enzyme’s role in carbohydrate metabolism .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the activity of alpha-D-glucosidase . The enzyme catalyzes the hydrolysis of the compound, leading to the release of 4-nitrophenol
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO13/c20-5-9-11(22)13(24)14(25)17(30-9)32-16-12(23)10(6-21)31-18(15(16)26)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12-,13+,14-,15-,16+,17-,18+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTDRWMZFQVCAR-SJBMRWFPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70745395 |
Source
|
Record name | 4-Nitrophenyl 3-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70745395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136632-95-6 |
Source
|
Record name | 4-Nitrophenyl 3-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70745395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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